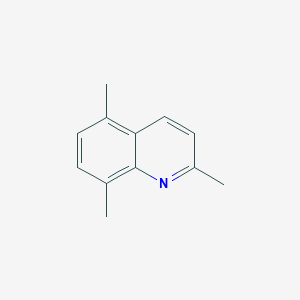







|
REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:8]=[CH:7][C:6]([CH3:9])=[CH:5][C:3]=1[NH2:4].[CH:10](=O)/[CH:11]=[CH:12]/[CH3:13]>Cl>[CH3:13][C:12]1[CH:11]=[CH:10][C:5]2[C:3](=[C:2]([CH3:1])[CH:8]=[CH:7][C:6]=2[CH3:9])[N:4]=1
|


|
Name
|
|
|
Quantity
|
6.8 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(\C=C\C)=O
|
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1=C(N)C=C(C=C1)C
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
Cl
|


|
Control Type
|
AMBIENT
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
under reflux
|
|
Type
|
ADDITION
|
|
Details
|
After the completion of the dropwise addition
|
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction mixture was heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for further one hour
|
|
Duration
|
1 h
|
|
Type
|
CUSTOM
|
|
Details
|
the reaction was terminated
|
|
Type
|
ADDITION
|
|
Details
|
5N sodium hydroxide-was added
|
|
Type
|
EXTRACTION
|
|
Details
|
followed by extraction with ethyl acetate (200 ml×2)
|
|
Type
|
WASH
|
|
Details
|
The combined organic layers were washed with saturated saline
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous magnesium sulfate
|
|
Type
|
FILTRATION
|
|
Details
|
After filtration, the-filtrate
|
|
Type
|
CONCENTRATION
|
|
Details
|
was concentrated
|
|
Type
|
CUSTOM
|
|
Details
|
the product so obtained
|
|
Type
|
CUSTOM
|
|
Details
|
was purified by chromatography on a silica gel column
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=NC2=C(C=CC(=C2C=C1)C)C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 5.8 g |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |